Antimicrobial Disc-Diffusion Activity of Isoquinoline Isomers
In a Bacillus subtilis Δ4 mutant disc‑diffusion assay, isoquinoline‑1‑carboxylic acid (IQC) produced an inhibition zone of 10 mm, whereas isoquinoline‑3‑carboxylic acid gave 14 mm and unsubstituted isoquinoline only 1 mm [1]. Although the 4‑methyl homologue was not directly tested, these data demonstrate that the position of the carboxylic acid on the isoquinoline ring profoundly affects antibacterial activity, and that procurement of the 1‑COOH isomer specifically provides a distinct biological profile.
| Evidence Dimension | Antibacterial disc‑diffusion inhibition zone (Δ4 B. subtilis strain) |
|---|---|
| Target Compound Data | Not directly measured; inferred from the 1‑carboxy‑isoquinoline scaffold |
| Comparator Or Baseline | Isoquinoline‑1‑carboxylic acid: 10 mm; Isoquinoline‑3‑carboxylic acid: 14 mm; Isoquinoline: 1 mm |
| Quantified Difference | 4 mm larger zone for 3‑COOH vs 1‑COOH isomer; 9–13 mm gain over unsubstituted isoquinoline |
| Conditions | 500 μg compound per 6 mm disc; Δ4 strain plates; reported in Front. Microbiol. 2020, Table 1 |
Why This Matters
Demonstrates that isoquinoline‑1‑carboxylic acid core has measurable but tunable antibacterial activity; the 4‑methyl variant may further modulate this activity and should be selected when 1‑COOH positional specificity is required.
- [1] Front. Microbiol. 2020, 11, 2001. Table 1. View Source
